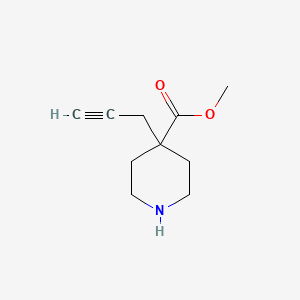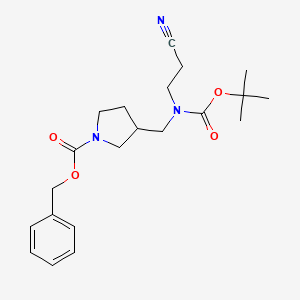![molecular formula C11H15N B12943511 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Propylbicyclo[420]octa-1,3,5-trien-7-amine is a bicyclic compound with a unique structure that includes a propyl group and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the use of benzocyclobutene as a starting material. One common method involves a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The reaction sequence includes the formation of intermediates through Grignard reactions and subsequent cyclization steps.
Industrial Production Methods
the use of rhodium (I) complexes as catalysts in tandem catalysis has been explored for the preparation of related bicyclic compounds . This approach may be adapted for the industrial-scale synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce alkylated amines.
Applications De Recherche Scientifique
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the modulation of various biological pathways, depending on the specific application. The compound may act as a ligand, binding to specific receptors or enzymes and altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the propyl and amine groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Another bicyclic compound with a different functional group arrangement.
Uniqueness
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both a propyl group and an amine group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
7-propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C11H15N/c1-2-7-11(12)8-9-5-3-4-6-10(9)11/h3-6H,2,7-8,12H2,1H3 |
Clé InChI |
YQYZPHMPSNJHAF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


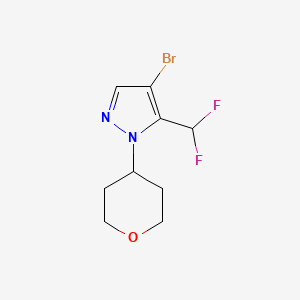
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
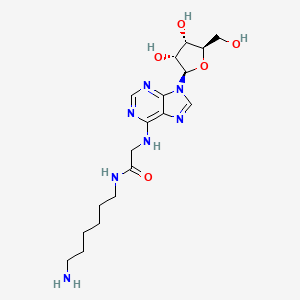
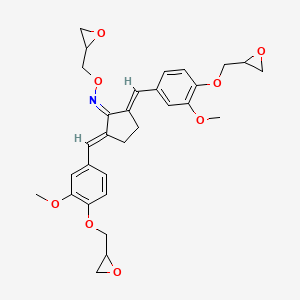
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)


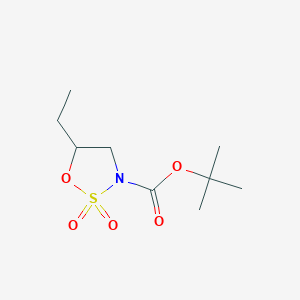
![7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B12943492.png)
